![molecular formula C21H24FN3O3S B2665878 N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide CAS No. 478260-27-4](/img/structure/B2665878.png)
N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorinated Derivatives Synthesis
Researchers have synthesized fluorinated derivatives of related compounds to explore their biological properties. For example, the development of fluorine-18-labeled 5-HT1A antagonists involved synthesizing derivatives using various acids. These compounds were radiolabeled with fluorine-18 for potential applications in imaging serotonin receptors, demonstrating significant pharmacokinetic properties and specific binding ratios in vivo studies (Lang et al., 1999).
Photochemical Studies
The photochemical behavior of related fluoroquinolones has been investigated to understand their stability and degradation pathways under light exposure. For instance, the study on ciprofloxacin's photochemistry in aqueous solutions revealed insights into its substitution and degradation processes, which are critical for assessing the environmental fate of such compounds (Mella et al., 2001).
Automated Synthesis Techniques
Advancements in automated synthesis techniques have been explored for compounds like [(18)F]FCWAY, demonstrating improvements in radiochemical yields, chemical purity, and the minimization of chemical impurities. These developments enhance the practicality and effectiveness of synthesizing radiolabeled compounds for clinical and research purposes (Vuong et al., 2007).
Antibacterial Activity Studies
Novel quinolones and their derivatives have been synthesized to evaluate their antibacterial activities. The structural variations and pharmacological assessments aim to identify compounds with superior efficacy against various bacterial strains. Research in this area contributes to the development of new antibiotics to combat resistant bacterial infections (Ziegler et al., 1990).
Advanced Oxidation Processes
The degradation kinetics and mechanisms of fluoroquinolone antibiotics using sulfate radical-based advanced oxidation processes have been studied. Understanding these processes is crucial for developing effective remediation technologies for pollutants in water bodies (Jiang et al., 2016).
Propriétés
IUPAC Name |
N-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-2-7-18(8-3-15)29(27,28)25-12-10-24(11-13-25)20-9-6-17(14-19(20)22)23-21(26)16-4-5-16/h2-3,6-9,14,16H,4-5,10-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKKDIQEQUJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)
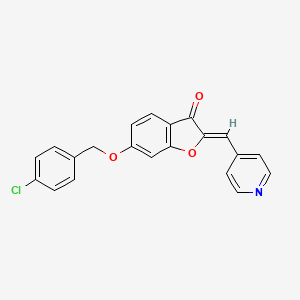

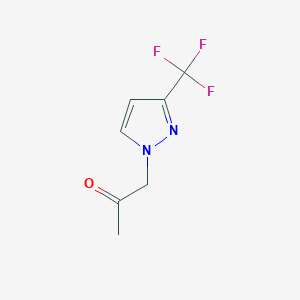
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)
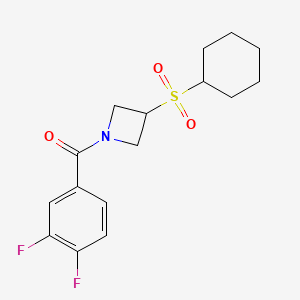
![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)

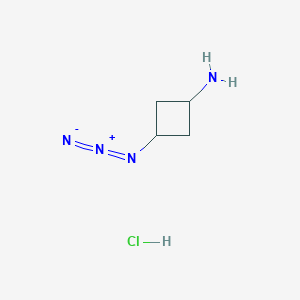
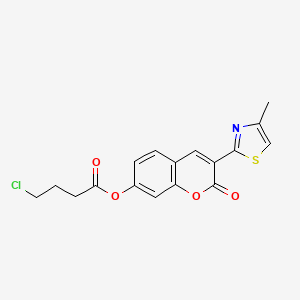

![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)
